molecular formula C16H12ClFN2O2S2 B2913478 3-chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide CAS No. 1788678-69-2

3-chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide

Cat. No. B2913478
CAS RN: 1788678-69-2
M. Wt: 382.85
InChI Key: ODIRWNFQUBZJRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves understanding the reactions needed to produce it from readily available starting materials. This often involves multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can include its reactivity, the conditions needed for reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and stability. These properties can give clues about the compound’s structure and reactivity .

Scientific Research Applications

Cyclooxygenase Inhibition and Anti-inflammatory Applications

Research on sulfonamide derivatives, closely related to 3-chloro-4-fluoro-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide, has demonstrated their potential as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds are synthesized to examine their inhibitory effects on COX-2, an enzyme involved in inflammation and pain. The introduction of fluorine atoms in these molecules has been found to preserve COX-2 potency while enhancing selectivity, leading to the development of potent, highly selective, and orally active COX-2 inhibitors for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Safety and Hazards

This involves understanding the risks associated with handling the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, further reactions to explore, or ways to improve its synthesis .

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O2S2/c1-10-19-16(9-23-10)12-4-2-3-5-15(12)20-24(21,22)11-6-7-14(18)13(17)8-11/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIRWNFQUBZJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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